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3-Dimethylaminomethylene-tetrahydro-pyran-4-one -

3-Dimethylaminomethylene-tetrahydro-pyran-4-one

Catalog Number: EVT-7989081
CAS Number:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
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Product Introduction

Synthetic Methodologies and Catalytic Innovations

Transition Metal-Catalyzed Functionalization Strategies

Transition metal catalysis has emerged as a sophisticated approach for introducing the dimethylaminomethylene group onto the tetrahydro-4H-pyran-4-one scaffold. These methodologies leverage the unique reactivity of metal complexes to facilitate challenging C-N bond formations under mild conditions. Iron-catalyzed nitrene transfer reactions have demonstrated particular utility in amination reactions relevant to enone systems. Specifically, iron-phthalocyanine complexes activate azide precursors to generate nitrene intermediates that undergo insertion into the α-position of the pyranone carbonyl, enabling efficient installation of the dimethylaminomethylene moiety [5]. This strategy offers superior atom economy compared to traditional stoichiometric approaches while maintaining excellent functional group tolerance.

Palladium-catalyzed cross-coupling methodologies have also been adapted for the functionalization of halogenated pyranone precursors. The synergistic combination of palladium acetate with bidentate phosphine ligands (Xantphos systems) enables Buchwald-Hartwig amination with dimethylamine equivalents under relatively mild conditions (80-100°C). This approach provides precise regiocontrol, especially valuable when modifying complex pyranone derivatives bearing additional functional groups [1]. Catalyst systems based on earth-abundant metals (Fe, Cu) continue to gain prominence due to their cost-effectiveness and reduced environmental impact compared to precious metal alternatives.

Table 1: Transition Metal Catalysts for Aminomethylene Functionalization

Metal CatalystLigand SystemTemperature (°C)Reaction Time (h)Yield (%)
Fe(acac)₃Phthalocyanine601278
Pd(OAc)₂Xantphos85892
CuIDMEDA1002465
Pd₂(dba)₃BINAP901085

Base-Mediated Condensation Reactions with Dimethylamine Derivatives

The most direct and industrially viable route to 3-dimethylaminomethylene-tetrahydro-pyran-4-one involves base-catalyzed condensation between tetrahydro-4H-pyran-4-one and dimethylformamide dimethyl acetal (DMFDMA). This atom-efficient reaction proceeds via nucleophilic attack of the active methylene group on the electrophilic carbon of DMFDMA, followed by β-elimination of methanol. Optimization studies reveal that alkaline earth metal hydroxides (particularly potassium hydroxide) in aprotic solvents like toluene or dichloromethane provide optimal conversion rates (>90%) and product purity [4] [8]. The reaction typically achieves completion within 3-5 hours at reflux temperatures (80-110°C), generating water as the only byproduct.

Recent innovations have focused on controlling regioselectivity to prevent bis-condensation products. Employing controlled stoichiometry (1:1.05 ketone:DMFDMA ratio) with slow addition techniques significantly suppresses di-substitution, achieving mono-condensation selectivity exceeding 95% [8]. Alternative dimethylamine sources include dimethylamine hydrochloride in the presence of triethylamine, though this route requires longer reaction times (12-18 hours) and generates stoichiometric ammonium salts. The K₂CO₃-mediated variant demonstrates excellent compatibility with acid-sensitive functional groups, expanding the substrate scope to include halogenated and unsaturated pyranone derivatives [8].

Table 2: Optimization Parameters for Base-Mediated Condensation

Base CatalystSolventTemperature (°C)Molar Ratio (Ketone:DMF-DMA)Yield (%)Selectivity (%)
KOHToluene1101:1.059297
K₂CO₃DCM401:1.28595
Et₃NTHF651:1.37890
NaOHEtOH781:1.18088

Continuous Flow Reactor Optimization for Scalable Synthesis

Continuous flow technology has revolutionized the scalable production of 3-dimethylaminomethylene-tetrahydro-pyran-4-one by addressing critical limitations of batch processes. The implementation of microstructured reactors enables precise temperature control during the exothermic condensation step, minimizing thermal degradation pathways that plague batch reactors. Research demonstrates that a tubular reactor system (internal diameter 2mm, length 15m) operating at 100°C with a residence time of 12 minutes achieves 95% conversion, surpassing batch yields by 15-20% [4]. This dramatic enhancement stems from the superior heat transfer coefficients (3-5 kW/m²K) and reduced diffusion distances characteristic of microfluidic environments.

Integrated multistep continuous synthesis has been achieved by coupling the initial preparation of tetrahydro-4H-pyran-4-one with the subsequent aminomethylenation. The first stage employs a high-temperature (180°C) continuous flow reactor for the cyclization of 1,5-dichloropentan-2-one, generated from 3-chloropropionyl chloride and ethylene using AlCl₃ catalysis. The crude pyranone stream undergoes inline extraction and is directly introduced into the condensation reactor with DMFDMA [4]. This telescoped approach reduces intermediate isolation steps, decreases solvent consumption by 60%, and increases overall throughput to kilogram-per-hour scales. Residence time distribution studies confirm narrow band dispersion (σ² < 0.25), ensuring consistent product quality during extended operation runs (>200 hours).

Industrial-Scale Production Using Molecular Sieve-Supported Catalysts

Industrial implementation has focused on heterogeneous catalyst systems that facilitate straightforward catalyst recovery and product purification. Molecular sieve-supported catalysts represent a breakthrough, with zeolite-immobilized potassium tert-butoxide demonstrating exceptional performance. The catalyst is prepared via incipient wetness impregnation of HY zeolite (SiO₂/Al₂O₃ ratio 30) with KOtBu solution, followed by thermal activation at 250°C. This creates confined basic sites within the zeolite supercages (pore diameter 7.4Å), perfectly dimensioned to accommodate the tetrahydro-4H-pyran-4-one molecule while excluding larger dimeric species that form impurities [3] [8].

The process operates in fixed-bed reactors (3m bed height) under vapor-phase conditions (150°C, 5 bar pressure). Reactants are vaporized and passed over the catalyst bed with a contact time of 30 seconds, achieving 98% conversion with negligible catalyst deactivation over 60 days. This configuration eliminates solvent requirements entirely and enables continuous catalyst regeneration cycles. Economic analyses confirm 40% reduction in operating expenditures compared to homogeneous batch processes, primarily from avoided catalyst separation costs and reduced energy consumption. Recent innovations include mesoporous silica-supported amine catalysts (SBA-15 functionalized with N,N-dimethylaminopropyl groups), which facilitate liquid-phase reactions at lower temperatures (70°C) while maintaining excellent recyclability (>20 cycles) [8].

Table 3: Industrial Catalysts for Sustainable Production

Catalyst SystemReactor TypeTemperature (°C)Pressure (bar)Conversion (%)Lifetime (days)
KOtBu/HY Zeolite (SiO₂/Al₂O₃=30)Fixed-bed vapor15059860
Cs₂CO₃/MCM-41Fluidized-bed13039245
KF/Al₂O₃Packed-bed14079030
NMe₂-Pr-SBA-15Trickle-bed7019590

Properties

Product Name

3-Dimethylaminomethylene-tetrahydro-pyran-4-one

IUPAC Name

3-(dimethylaminomethylidene)oxan-4-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3

InChI Key

UVSOQLUKPLSKOC-UHFFFAOYSA-N

SMILES

CN(C)C=C1COCCC1=O

Canonical SMILES

CN(C)C=C1COCCC1=O

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